3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl}propanamide
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Overview
Description
The compound 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl}propanamide is a synthetic organic molecule that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, and an oxazolidinone moiety attached to a phenyl ring. Such compounds are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl}propanamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and thiourea in the presence of a base like sodium ethoxide.
Introduction of Substituents: The dimethyl and methylsulfanyl groups are introduced via alkylation reactions. For instance, methyl iodide can be used to methylate the pyrimidine ring at specific positions.
Attachment of the Oxazolidinone Moiety: The oxazolidinone ring is synthesized separately, often starting from amino alcohols and carbonyl compounds. This intermediate is then coupled with the phenyl ring through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the pyrimidine derivative with the oxazolidinone-phenyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems may be used to ensure efficient and consistent production.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl}propanamide: can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid, bromine, sulfuric acid.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amino Alcohols: From reduction of the oxazolidinone ring.
Nitrated or Halogenated Derivatives: From electrophilic substitution on the aromatic ring.
Scientific Research Applications
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl}propanamide: has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Biological Studies: It can be used in studies to understand its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Chemical Biology: The compound can serve as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl}propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl}propanamide: can be compared with other pyrimidine and oxazolidinone derivatives:
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Similar Compounds
4,6-dimethyl-2-(methylsulfanyl)pyrimidine: Lacks the oxazolidinone moiety.
3-(2-oxo-1,3-oxazolidin-3-yl)phenyl derivatives: Lacks the pyrimidine core.
N-{[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl}propanamide: Lacks the pyrimidine and methylsulfanyl groups.
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Uniqueness: : The combination of the pyrimidine core with the oxazolidinone moiety and the specific substituents makes this compound unique, potentially offering distinct biological activities and chemical properties.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-13-17(14(2)23-19(22-13)28-3)7-8-18(25)21-12-15-5-4-6-16(11-15)24-9-10-27-20(24)26/h4-6,11H,7-10,12H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMHOCNQKWUXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC2=CC(=CC=C2)N3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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